molecular formula C18H22N4O2 B7137980 N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide

N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide

Cat. No.: B7137980
M. Wt: 326.4 g/mol
InChI Key: ZWRCDUSRNKUSLH-UHFFFAOYSA-N
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Description

N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide is a complex organic compound that features an imidazole ring, a piperidine ring, and a benzamide moiety

Properties

IUPAC Name

N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-4-2-3-5-15(13)18(24)20-11-17(23)22-8-6-14(7-9-22)16-10-19-12-21-16/h2-5,10,12,14H,6-9,11H2,1H3,(H,19,21)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRCDUSRNKUSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N2CCC(CC2)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with a benzamide derivative.

    Imidazole Ring Formation: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the imidazole and piperidine intermediates with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperidine rings using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The piperidine ring may contribute to the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]benzamide: Lacks the methyl group on the benzamide moiety.

    N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

N-[2-[4-(1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl]-2-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

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